
2,3-Difluoro-6-(trifluoromethyl)benzonitrile
Overview
Description
2,3-Difluoro-6-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 3, a trifluoromethyl (–CF₃) group at position 6, and a nitrile (–CN) group at position 1. This structure confers high electronegativity and stability, making it a critical intermediate in agrochemical synthesis. Notably, it serves as a precursor to cyflufenamid, a fungicide developed to combat powdery mildew in crops . Cyflufenamid’s mode of action involves inhibiting fungal mitochondrial respiration, leveraging the electron-withdrawing properties of the trifluoromethyl and nitrile groups to enhance binding affinity .
The compound’s synthetic pathway typically involves fluorination and trifluoromethylation reactions, with stringent controls to ensure regioselectivity. Its CAS Registry Number is 652-36-8 , and it is commercially available through suppliers specializing in fluorinated intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile typically involves the fluorination of aromatic compounds. One common method uses 1,2,3-trifluoro-6-nitrobenzene as a starting material. The nitro group is reduced, and the resulting amine is then converted to the nitrile through a Sandmeyer reaction[2][2].
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality[2][2].
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to specific positions on the aromatic ring.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles.
Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Agents : Research indicates that compounds similar to 2,3-difluoro-6-(trifluoromethyl)benzonitrile can serve as intermediates in the synthesis of anticancer drugs. For instance, derivatives of this compound have been explored for their inhibitory effects on specific cancer-related enzymes, showcasing potential therapeutic benefits .
Pesticides and Fungicides : This compound has been identified as a precursor for the synthesis of benzamidoximes, which are useful in developing agricultural fungicides. The unique electronic properties imparted by the trifluoromethyl group enhance the efficacy and selectivity of these compounds against pathogens while minimizing environmental impact .
Agrochemical Applications
The compound's role as an intermediate in the synthesis of agrochemicals is noteworthy. It has been utilized to produce various fungicides that exhibit novel mechanisms of action against resistant strains of pathogens. The trifluoromethyl group not only increases biological activity but also improves the stability and solubility of the final products .
Synthetic Chemistry Applications
Reactivity : Due to its functional groups, this compound can participate in nucleophilic addition reactions and electrophilic substitution reactions, making it versatile for synthetic transformations. It can also engage in reactions typical of organofluorine compounds, enhancing the leaving ability of substituents during chemical reactions .
Diazo Compounds : The compound can be used to generate aryl trifluoromethyl diazoalkanes, which are valuable intermediates in synthetic methodologies. These diazo compounds have been highlighted for their applications in cycloaddition reactions, contributing to the formation of complex molecular architectures .
Case Studies
Application Area | Example Use Case | Outcome/Findings |
---|---|---|
Pharmaceuticals | Synthesis of anticancer agents | Demonstrated inhibition of cancer-related enzymes |
Agrochemicals | Development of novel fungicides | Effective against resistant pathogens with low toxicity |
Synthetic Chemistry | Formation of aryl trifluoromethyl diazoalkanes | Enhanced yields in cycloaddition reactions |
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds, while the fluorine atoms and trifluoromethyl group can engage in various non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Table 1: Key Structural and Functional Differences
Key Observations:
Electron-Withdrawing Groups (EWGs): The trifluoromethyl (–CF₃) and nitrile (–CN) groups in this compound enhance its stability and reactivity in electrophilic substitutions, critical for fungicidal activity .
Substituent Position Effects:
- 2,3-Difluoro-5-methylbenzonitrile replaces the trifluoromethyl group with a methyl (–CH₃), lowering electronegativity and altering solubility, which limits its agrochemical utility .
- 3-(Difluoromethoxy)-2-fluoro-6-(trifluoromethyl)benzonitrile introduces a difluoromethoxy (–OCF₂H) group, which may improve metabolic stability in bioactive molecules .
Functional Diversity: The nitro (–NO₂) and chloro (–Cl) substituents in 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene shift its application toward herbicides, leveraging oxidative stress induction in plants .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- The aniline derivative (2,3-Difluoro-6-(trifluoromethyl)aniline) exhibits a lower molecular weight and boiling point compared to the nitrile analog, reflecting reduced polarity due to the –NH₂ group .
- The absence of reported density or boiling points for this compound suggests a need for further experimental characterization.
Biological Activity
2,3-Difluoro-6-(trifluoromethyl)benzonitrile (DFTMN) is an organofluorine compound characterized by its unique chemical structure, which includes a benzene ring substituted with two fluorine atoms and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, influenced by its electronic properties and reactivity with biological molecules.
- Molecular Formula : C₈H₂F₅N
- CAS Number : 186517-05-5
- Structure : The compound features a nitrile group (-C≡N), which can undergo nucleophilic addition reactions, and a highly substituted aromatic ring that enhances lipophilicity and alters hydrogen bonding capabilities due to the presence of fluorine atoms .
Mechanisms of Biological Activity
The biological activity of DFTMN is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of fluorine enhances these interactions, making the compound a candidate for pharmaceutical applications. Key mechanisms include:
- Electrophilic Substitution Reactions : The fluorinated aromatic ring can participate in electrophilic substitution, which is crucial for modifying biological targets.
- Nucleophilic Displacement Reactions : The nitrile group can engage in nucleophilic addition, potentially leading to the formation of biologically active derivatives .
1. Interaction with Biological Molecules
Research indicates that DFTMN's reactivity with biological molecules is significant. For instance, studies have shown that fluorinated compounds often exhibit altered binding affinities to enzymes compared to their non-fluorinated counterparts. This alteration is critical in drug design, particularly for enhancing potency and selectivity .
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the specific positioning of the trifluoromethyl group and the nitrile functionality plays a vital role in determining the compound's biological efficacy. For example, modifications in the substitution pattern can lead to variations in enzyme inhibition potency .
Case Studies
Several case studies have explored the biological implications of DFTMN:
- Anticancer Activity : In vitro studies indicated that DFTMN exhibited cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways .
- Enzyme Inhibition : DFTMN has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The presence of fluorine increased metabolic stability and enhanced binding affinity .
Comparative Analysis with Similar Compounds
To better understand DFTMN's unique properties, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2,3-Difluoro-4-(trifluoromethyl)benzonitrile | Similar substitution pattern but different position for trifluoromethyl group | Different reactivity due to substitution position |
2-Fluoro-6-(trifluoromethyl)benzonitrile | Only one fluorine atom on the benzene ring | Less steric hindrance than difluoro variants |
Trifluoromethylbenzene | Benzene ring fully substituted with trifluoromethyl | Lacks nitrile functionality |
The unique combination of multiple fluorine atoms and a nitrile group in DFTMN may impart distinct chemical reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-Difluoro-6-(trifluoromethyl)benzonitrile, and what intermediates are critical for achieving high regioselectivity?
- Methodological Answer : The synthesis often involves nitrile group introduction via halogen exchange or nucleophilic substitution. A key intermediate is (Z)-N-[[(cyclopropylmethoxy)amino][2,3-difluoro-6-(trifluoromethyl)phenyl]methylene]benzeneacetamide (CAS RN: [180409-60-3]), which undergoes hydrolysis and cyclization. Regioselectivity is controlled by steric and electronic effects of fluorine substituents. Reaction optimization requires anhydrous conditions and catalysts like CuCN for trifluoromethyl group retention .
Q. How can researchers verify the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : ¹H/¹⁹F NMR identifies fluorine substitution patterns (e.g., δ ~ -60 ppm for CF₃ groups in ¹⁹F NMR).
- HPLC : Use a Waters Spherisorb ODS-2 column (L1 phase) with UV detection at 254 nm. Retention time: ~6.5 minutes (cf. 3.0 minutes for 4-amino derivatives) .
- LC-MS/MS : Electrospray ionization in negative mode detects [M-H]⁻ ions (e.g., m/z 279.0751 for dehydration products) .
Advanced Research Questions
Q. What challenges arise in quantifying trace impurities (e.g., 4-amino derivatives) in this compound, and how can method validation address these issues?
- Methodological Answer :
- Challenge : 4-amino-2-(trifluoromethyl)benzonitrile (relative retention time: 0.4) co-elutes with matrix components.
- Solution : Validate a UPLC method with relative response factors (e.g., 1.4 for the amino derivative vs. parent compound). Limit quantification to ≤0.1% using peak area ratios (rU/rS) and calibration curves .
Q. How do computational models (e.g., molecular docking) elucidate the interaction mechanisms of fluorinated benzonitriles with biological targets?
- Methodological Answer :
- Protocol : Dock ligands (e.g., 4-(trifluoromethyl)cinnamaldehyde) into α-synuclein fibrils (PDB: 6A6B) using iGemdock v2.1. Adjust force fields for fluorine’s electronegativity and van der Waals radii.
- Outcome : Simulations reveal trifluoromethyl groups stabilize hydrophobic pockets, while fluorine atoms modulate hydrogen bonding with residues like Tyr39 .
Q. What metabolic pathways are observed for fluorinated benzonitriles in biological systems, and how can stable isotopes aid in metabolite tracking?
- Methodological Answer :
- Pathways : Hepatic cytochrome P450-mediated oxidation generates hydroxylated pyrrolidinone derivatives (e.g., 4-((2R,3R)-3-hydroxy-2-methyl-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile).
- Isotope Labeling : Synthesize deuterated analogs (e.g., d₃-CF₃) as internal standards for LC-MS/MS. Monitor m/z shifts (e.g., +3 Da) to distinguish metabolites from background noise .
Properties
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODCSKFZMRDUMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435648 | |
Record name | 2,3-difluoro-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186517-05-5 | |
Record name | 2,3-difluoro-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluoro-6-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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